Trace Benzene Adsorption Performance
The H₂BDP-derived MOF BUT-55 demonstrates exceptional benzene capture at extremely low partial pressures. At 298 K and <10 Pa (0.12 mbar), BUT-55 exhibits a benzene uptake of 3.28 mmol g⁻¹, significantly outperforming conventional activated carbons and zeolites, which typically show negligible uptake under these conditions [1]. This value also surpasses the benchmark of 3.41 mmol g⁻¹ achieved by MFM-68-Cl₂ under similar conditions [2]. Breakthrough experiments confirm BUT-55 reduces benzene in an air stream to below acceptable indoor limits (i.e., <1 ppm), a performance unmatched by most physisorbents at such low concentrations [1].
| Evidence Dimension | Benzene uptake at 298 K, P < 10 Pa (0.12 mbar) |
|---|---|
| Target Compound Data | 3.28 mmol g⁻¹ (for BUT-55, derived from H₂BDP) |
| Comparator Or Baseline | Activated carbons/zeolites: negligible uptake; MFM-68-Cl₂: 4.62 mmol g⁻¹ |
| Quantified Difference | BUT-55 exceeds activated carbons/zeolites by >3.28 mmol g⁻¹; MFM-68-Cl₂ is 1.34 mmol g⁻¹ higher. |
| Conditions | Static volumetric adsorption measurement, 298 K, P/P₀ < 0.001 |
Why This Matters
This quantifies H₂BDP's unique ability to create MOFs with sub-10 Pa benzene affinity, critical for indoor air quality and industrial emission control where trace removal is mandatory.
- [1] Bian, Z. X.; et al. Trace removal of benzene vapour using double-walled metal–dipyrazolate frameworks. Nature Materials, 2022, 21, 689–695. View Source
- [2] Han, X.; et al. Enhanced Benzene Adsorption in Chloro-Functionalized Metal–Organic Frameworks. Journal of the American Chemical Society, 2024, 146 (42), 28912-28919. View Source
